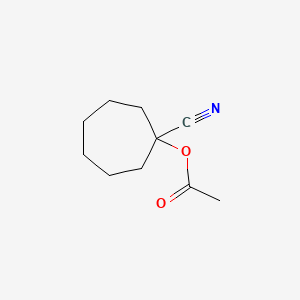

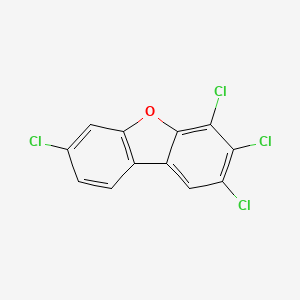

![molecular formula C9H11ClN2S2 B1345233 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride CAS No. 22258-75-9](/img/structure/B1345233.png)

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

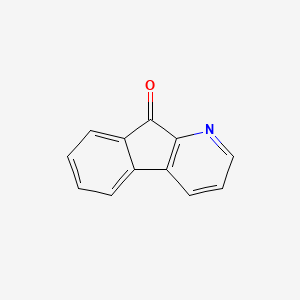

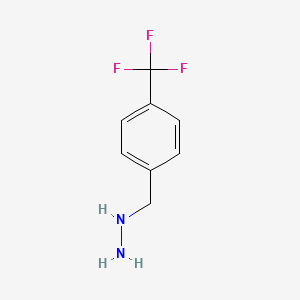

The compound 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride is a derivative of benzo[d]thiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The thiazole is a five-membered ring containing both sulfur and nitrogen atoms. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives typically involves the condensation of 2-aminobenzothiazole with various aldehydes or ketones in the presence of catalysts or under specific reaction conditions. For instance, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was achieved by condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . Similarly, Schiff base derivatives have been synthesized from the reaction of 2-hydroxy-benzaldehyde with 2-aminobenzothiazole, followed by reduction with sodium borohydride .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is often confirmed using various spectroscopic techniques such as FT-IR, NMR (1H and 13C), and UV–Vis spectroscopy. X-ray crystallography provides detailed information about the geometry of the molecule. For example, the structure of a related compound was determined using single-crystal X-ray diffraction and optimized using density functional theory (DFT) calculations . The crystallographic analysis of another derivative revealed that it crystallizes in the monoclinic space group with specific unit cell parameters .

Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various chemical reactions, including cyclocondensation to form novel thiazole rings . The reactivity of these compounds allows for the synthesis of a wide array of derivatives with potential biological activities. The Schiff base formation and subsequent reduction to amine compounds are typical reactions for this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives can be studied using thermal analysis methods such as TG/DTA, which summarize the behavior of the material against temperature . Spectroscopic studies provide insights into the electronic absorption behaviors and the effects of solvents on these properties . Computational studies, including DFT calculations, can predict various properties such as vibrational modes, chemical shift values, and molecular electrostatic potential, which are often in good agreement with experimental data .

Applications De Recherche Scientifique

Synthetic Approaches and Structural Insights

Research into the synthesis and applications of compounds related to 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride showcases a broad interest in benzothiazole derivatives due to their diverse biological and pharmacological properties. A study by Issac and Tierney (1996) on the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which are structurally related to benzothiazoles, highlights the complexity and potential of these compounds in scientific research. This work illuminates the synthetic routes and structural properties of these compounds, providing a basis for understanding similar structures (Issac & Tierney, 1996).

Biological and Pharmacological Applications

The biological significance of benzothiazole derivatives, including those similar to 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride, is further underscored by their wide range of activities. Zhilitskaya, Shainyan, and Yarosh (2021) reviewed modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, emphasizing their role as biologically active and industrially demanded compounds. These substances serve as versatile building blocks for developing new drugs and materials, highlighting the importance of functional groups similar to those in 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride in medicinal chemistry and drug development (Zhilitskaya, Shainyan, & Yarosh, 2021).

Orientations Futures

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S2.ClH/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9;/h1-4H,5-6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGNUHLMJQAKON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944919 |

Source

|

| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride | |

CAS RN |

22258-75-9 |

Source

|

| Record name | NSC117369 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.